molecular formula C28H35NO9S3 B134433 N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide CAS No. 147597-63-5

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide

Cat. No. B134433
M. Wt: 625.8 g/mol
InChI Key: LZWMKXPKGLLVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide, also known as BTE-2, is a sulfonamide-based compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism Of Action

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide inhibits the activity of both CAIX and 5-LOX by binding to the active site of these enzymes. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has been shown to have a higher affinity for CAIX than for 5-LOX, which may explain its stronger anti-cancer effects compared to its anti-inflammatory effects.

Biochemical And Physiological Effects

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has been shown to have anti-cancer effects in various types of cancer cells, including breast cancer, lung cancer, and renal cell carcinoma. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide inhibits the growth and proliferation of cancer cells and sensitizes them to chemotherapy. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects in animal models of inflammation and pain. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide reduces the production of pro-inflammatory molecules and decreases inflammation and pain.

Advantages And Limitations For Lab Experiments

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and yield, its specificity for CAIX and 5-LOX, and its potential applications in cancer and inflammation research. However, N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide. One direction is to investigate the potential of N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide as a therapeutic agent for cancer and inflammation. Clinical trials are needed to determine the safety and efficacy of N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide in humans. Another direction is to explore the structure-activity relationship of N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide and its analogs to optimize its potency and selectivity for CAIX and 5-LOX. Finally, the development of new synthesis methods for N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride with 2-aminoethanol in the presence of triethylamine and then reacting the resulting compound with 4-toluenesulfonyl chloride. Another method involves the reaction of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride with 2-aminoethanol in the presence of sodium bicarbonate, followed by the reaction of the resulting compound with 4-toluenesulfonyl chloride. Both methods have been reported to yield N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide with high purity and yield.

Scientific Research Applications

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has potential applications in scientific research, particularly in the study of cancer and inflammation. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity can lead to decreased tumor growth and increased sensitivity to chemotherapy. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory molecules. Inhibition of 5-LOX activity can lead to decreased inflammation and pain.

properties

CAS RN

147597-63-5

Product Name

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide

Molecular Formula

C28H35NO9S3

Molecular Weight

625.8 g/mol

IUPAC Name

2-[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C28H35NO9S3/c1-20-7-11-25(12-8-20)40(32,33)37-17-15-29(16-18-38-41(34,35)26-13-9-21(2)10-14-26)39(30,31)28-22(3)19-27(36-6)23(4)24(28)5/h7-14,19H,15-18H2,1-6H3

InChI Key

LZWMKXPKGLLVQP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=C(C(=C(C=C3C)OC)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=C(C(=C(C=C3C)OC)C)C

synonyms

is(TSOE)-MBS
N,N-bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.